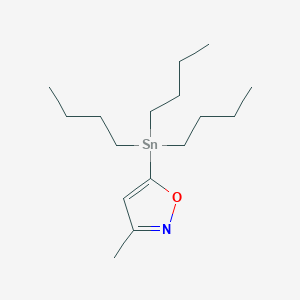

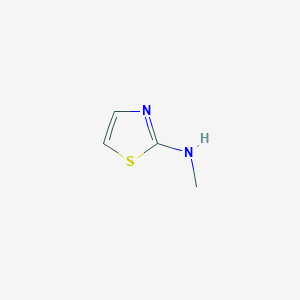

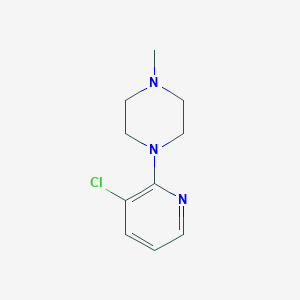

4-Cyclohexyl-5-Phenyl-4H-1,2,4-Triazol-3-thiol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

CL-302396 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

Target of Action

Similar compounds, such as 1h-1,2,4-triazole-3-thiol, are known to interact with cadmium (ii) salts

Mode of Action

Related compounds like 1h-1,2,4-triazole-3-thiol are known to form luminescent polymers with cadmium (ii) salts . This suggests that 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol might interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

It’s known that related compounds can influence the formation of certain types of polymers

Pharmacokinetics

The compound’s solubility in water is 1.142 mg/L at 25 ºC , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Related compounds have been shown to exhibit antibacterial activity , suggesting that this compound might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the solubility, stability, and reactivity of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol . .

Biochemische Analyse

Biochemical Properties

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol and these biomolecules are primarily mediated through binding interactions, which can lead to changes in enzyme activity and protein function .

Cellular Effects

The effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they are involved in. Additionally, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in the synthesis of certain biomolecules, thereby affecting their overall production and availability .

Transport and Distribution

The transport and distribution of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to transport proteins can facilitate the movement of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol across cellular membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CL-302396 beinhaltet typischerweise die Reaktion von Cyclohexylamin mit Phenylisothiocyanat, wodurch das Zwischenprodukt 4-Cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-thion entsteht. Dieses Zwischenprodukt wird dann einer Reduktionsreaktion mit einem geeigneten Reduktionsmittel wie Natriumborhydrid unterzogen, um das Endprodukt CL-302396 zu erhalten. Die Reaktionsbedingungen beinhalten oft ein Lösungsmittel wie Ethanol oder Methanol und werden bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von CL-302396 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, wobei die Reaktionsparameter sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

CL-302396 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Triazolring in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Der Triazolring kann Substitutionsreaktionen mit Elektrophilen eingehen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Dihydroderivate und verschiedene substituierte Triazolverbindungen .

Wissenschaftliche Forschungsanwendungen

CL-302396 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antifungizider Eigenschaften, untersucht.

Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.

Wirkmechanismus

Der Wirkmechanismus von CL-302396 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Triazolringstruktur ermöglicht es ihm, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Bindung kann je nach spezifischem Ziel zur Hemmung oder Aktivierung verschiedener biochemischer Pfade führen. Die Wirkungen der Verbindung werden durch ihre Interaktion mit Proteinen und Nukleinsäuren vermittelt und beeinflussen zelluläre Prozesse .

Analyse Chemischer Reaktionen

Types of Reactions

CL-302396 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole compounds .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-thion

- 4-Cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-sulfoxid

- 4-Cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-sulfon

Einzigartigkeit

CL-302396 sticht durch seine einzigartige Kombination aus einer Cyclohexylgruppe und einer Phenylgruppe, die am Triazolring gebunden sind, heraus. Diese strukturelle Eigenschaft verleiht ihm besondere chemische Eigenschaften wie verbesserte Stabilität und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

IUPAC Name |

4-cyclohexyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLLUDFHDJESNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351298 | |

| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38942-57-3 | |

| Record name | 4-Cyclohexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38942-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 305339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)